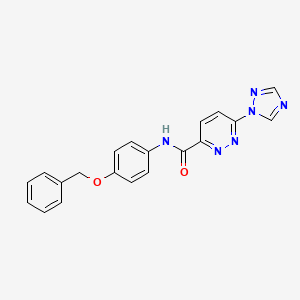

N-(4-(benzyloxy)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Description

The compound N-(4-(benzyloxy)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide features a pyridazine core substituted with a 1,2,4-triazole moiety at position 6 and a benzyloxy-phenyl carboxamide group at position 3. Though direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs suggest possible applications in antimicrobial therapy, kinase inhibition, or diagnostic imaging, depending on substituent modifications .

Properties

IUPAC Name |

N-(4-phenylmethoxyphenyl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N6O2/c27-20(18-10-11-19(25-24-18)26-14-21-13-22-26)23-16-6-8-17(9-7-16)28-12-15-4-2-1-3-5-15/h1-11,13-14H,12H2,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBQYUTNYJZSNMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=NN=C(C=C3)N4C=NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzyloxy)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide typically involves multi-step chemical reactions. The starting materials usually include a benzyloxy-substituted aromatic compound, triazole derivatives, and pyridazine carboxylic acid. Key steps in the synthesis may involve:

Formation of the benzyloxyphenyl group: : This is achieved by reacting benzyl alcohol with phenol under specific conditions to form the ether linkage.

Triazole coupling: : This step involves the formation of the triazolyl group through click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction.

Pyridazine carboxamide synthesis: : The final step involves coupling the triazole and benzyloxyphenyl intermediates with pyridazine carboxylic acid using amide bond-forming reactions, often facilitated by coupling reagents such as EDCI or DCC.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound would likely be optimized for efficiency and yield. This may involve:

Catalytic processes: : Utilizing catalysts to increase the reaction rate and selectivity.

Automated reactors: : Employing flow chemistry and automated reactors to maintain consistent reaction conditions and improve scalability.

Purification techniques: : Implementing advanced purification methods like chromatography or crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzyloxy)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide can undergo several types of chemical reactions:

Oxidation: : The compound can be oxidized under appropriate conditions to yield oxidized derivatives.

Reduction: : Reduction reactions may convert specific functional groups within the molecule to their respective reduced forms.

Substitution: : The compound is also amenable to substitution reactions where specific substituents on the aromatic rings can be replaced.

Common Reagents and Conditions

Oxidizing agents: : Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reducing agents: : Like sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).

Substitution reagents: : Including halogenating agents, nucleophiles, or electrophiles, depending on the nature of the substitution reaction.

Major Products

Oxidation products: : Potential products include carboxylic acids, ketones, or aldehydes.

Reduction products: : These may include alcohols or amines.

Substitution products: : The major products will depend on the specific nature of the substitution reaction.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of the triazole class, such as the compound , exhibit significant antimicrobial properties. Triazoles are known for their effectiveness against a range of pathogens, including fungi and bacteria. The presence of the benzyloxy group enhances solubility and bioavailability, potentially increasing the compound's efficacy as an antimicrobial agent .

Anticancer Potential

The compound has been investigated for its anticancer properties. Studies have shown that similar triazole-containing compounds can inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways. For instance, compounds with a triazole moiety have demonstrated activity against various cancer cell lines, suggesting that N-(4-(benzyloxy)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide may possess similar anticancer effects .

Kinase Inhibition

The compound's structural features suggest potential as a kinase inhibitor. Kinases are critical regulators of cellular processes, and their dysregulation is often implicated in cancer and other diseases. Research has identified various triazole derivatives as effective inhibitors of specific kinases, which could lead to new therapeutic strategies for treating diseases characterized by abnormal kinase activity .

Molecular Recognition and Interaction Studies

The unique physicochemical properties of the pyridazine ring in this compound allow it to participate in molecular recognition processes. Studies have shown that compounds with similar structures can effectively bind to target proteins, influencing cellular functions . This ability to interact with biological macromolecules opens avenues for developing targeted therapies.

Case Studies and Research Findings

Mechanism of Action

N-(4-(benzyloxy)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide exerts its effects by binding to specific molecular targets within cells. The compound's mechanism of action may involve:

Inhibition of enzymes: : Binding to active sites of key enzymes, thereby inhibiting their activity.

Modulation of receptor activity: : Interacting with cellular receptors to modulate their signaling pathways.

Interference with protein-protein interactions: : Disrupting critical interactions between proteins necessary for cellular functions.

Comparison with Similar Compounds

Structural Modifications and Pharmacokinetic Implications

The following table summarizes key structural analogs and their biological or physicochemical properties:

Key Observations

Antimicrobial Activity

- Compound A’s triazole-pyridazine scaffold aligns with quinazoline-triazole Schiff bases (), which showed 58–72% inhibition of fungal pathogens.

- 3-Substituted thio-triazoles () achieved 90% inhibition of Candida albicans at 0.01% concentration. Compound A lacks a thioether group but includes a benzyloxy group, which may enhance lipophilicity and biofilm penetration .

Physicochemical Properties

- The crystalline form of a cyclopropane-substituted analog () highlights the importance of solid-state properties for stability. Compound A’s amorphous or crystalline form is unreported but critical for formulation .

- Acetamidoethoxy substitution () may improve solubility over benzyloxy, suggesting that Compound A’s pharmacokinetics could be optimized via similar modifications .

Biological Activity

N-(4-(benzyloxy)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a pyridazine core substituted with a benzyloxy group and a triazole moiety. The molecular formula is , and it exhibits various physicochemical properties that influence its biological activity.

Antimicrobial Properties

Research indicates that derivatives of triazole compounds, including those with pyridazine structures, exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these compounds often range between 3.12 to 12.5 μg/mL, suggesting potent antibacterial properties comparable to standard antibiotics like ciprofloxacin .

The mechanism of action for compounds like this compound typically involves the inhibition of key enzymatic pathways in microbial cells. For instance, triazoles often inhibit the synthesis of ergosterol, an essential component of fungal cell membranes . This inhibition disrupts cell membrane integrity and function.

Study on Antibacterial Activity

A notable study evaluated various benzylic 1,2,3-triazole derivatives for their antibacterial activity. Among these derivatives, several exhibited superior activity against Staphylococcus aureus , with MIC values significantly lower than those of traditional antibiotics. This study highlights the potential of compounds like this compound in developing new antibacterial agents .

Pharmacological Evaluation

Another research effort focused on synthesizing novel pyridazinone derivatives and assessing their binding affinity to cannabinoid receptors. While this study did not directly evaluate the compound , it underscores the importance of structural modifications in enhancing biological activity and receptor selectivity .

Data Table: Summary of Biological Activities

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : Confirm the presence of the benzyloxy group (δ 4.9–5.2 ppm for OCH₂Ph), triazole protons (δ 8.1–8.5 ppm), and pyridazine carbons (δ 150–160 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ peak matching theoretical mass) .

- IR Spectroscopy : Identify carboxamide C=O stretch (~1650–1680 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .

Advanced Application : Use 2D NMR (e.g., COSY, HMBC) to resolve ambiguities in regiochemistry, particularly for triazole-pyridazine connectivity .

How can structure-activity relationship (SAR) studies be designed to evaluate modifications to the benzyloxy and triazole moieties?

Q. Advanced Research Focus

- Benzyloxy Substitution : Synthesize analogs with electron-withdrawing (e.g., -CF₃) or electron-donating (e.g., -OCH₃) groups to assess impact on target binding and solubility .

- Triazole Variants : Replace 1H-1,2,4-triazole with 1H-1,2,3-triazole or tetrazole to probe steric/electronic effects on biological activity .

- Biological Assays : Compare IC₅₀ values across analogs in cancer cell lines (e.g., MCF-7, HepG2) and microbial models to identify critical substituents .

Data Analysis : Use multivariate regression to correlate substituent properties (e.g., logP, polar surface area) with activity .

What experimental strategies address contradictory data in biological activity across cell lines?

Q. Advanced Research Focus

- Dose-Response Curves : Perform 8–10 concentration points to ensure accurate IC₅₀ determination and rule out assay-specific artifacts .

- Mechanistic Profiling : Use flow cytometry (apoptosis assays) and Western blotting (e.g., caspase-3 activation) to confirm mode of action .

- Cell Line Validation : Ensure consistent passage numbers and genetic stability (e.g., STR profiling) to minimize variability .

Case Study : If activity is lower in HepG2 vs. MCF-7, assess differences in membrane permeability (e.g., P-gp efflux) using transporter inhibitors .

What in vitro assays are recommended for preliminary evaluation of anticancer potential?

Q. Intermediate Research Focus

- Cell Viability : MTT or resazurin assays in 3–5 cancer cell lines, with normal cell controls (e.g., HEK293) to assess selectivity .

- Colony Formation : Quantify long-term proliferation inhibition post-treatment .

- Migration/Invasion : Transwell assays to evaluate anti-metastatic potential .

Optimization : Use serum-free conditions during treatment to avoid compound-protein binding artifacts .

How can computational modeling predict binding modes with biological targets like kinases or receptors?

Q. Advanced Research Focus

- Docking Studies (AutoDock Vina) : Model interactions with ATP-binding pockets (e.g., EGFR kinase) using the triazole group as a hinge-binding motif .

- Molecular Dynamics (MD) : Simulate stability of predicted complexes over 50–100 ns to identify critical hydrogen bonds (e.g., carboxamide with Asp831) .

- Free Energy Calculations (MM-PBSA) : Estimate binding affinity differences between analogs .

Validation : Cross-check with mutagenesis data (e.g., alanine scanning of key residues) .

What are the solubility and stability profiles under physiological conditions, and how do they influence experimental design?

Q. Basic Research Focus

- Solubility : Typically <10 µM in aqueous buffers; use DMSO stock solutions (<0.1% final concentration) to avoid solvent toxicity .

- Stability : Monitor degradation in PBS (pH 7.4) via HPLC over 24–48 hours; hydrolytic susceptibility at the carboxamide group may require prodrug strategies .

- Storage : Lyophilize and store at −20°C under argon to prevent oxidation of the benzyloxy moiety .

Advanced Tip : Use accelerated stability studies (40°C/75% RH) to predict shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.